3-Methyl-2-(2-piperidinovinyl)benzothiazolium chloride
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Overview
Description
3-Methyl-2-(2-piperidinovinyl)benzothiazolium chloride: is a chemical compound with the molecular formula C15H19ClN2S and a molecular weight of 294.84 g/mol . This compound is known for its unique structure, which includes a benzothiazole ring substituted with a piperidinovinyl group and a methyl group. It is commonly used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-(2-piperidinovinyl)benzothiazolium chloride typically involves the reaction of 2-methylbenzothiazole with 2-piperidinovinyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as or .
Reduction: Reduction reactions can be carried out using reducing agents like or .
Substitution: The compound can participate in substitution reactions, where functional groups on the benzothiazole ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzothiazole oxides , while reduction may produce benzothiazole derivatives with reduced functional groups .
Scientific Research Applications
Chemistry: In chemistry, 3-Methyl-2-(2-piperidinovinyl)benzothiazolium chloride is used as a building block for the synthesis of more complex molecules. It is also employed in catalysis and material science research .
Biology: In biological research, this compound is studied for its potential biological activity . It may be used in the development of bioactive molecules and pharmaceuticals .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and advanced materials . It may also be employed in the development of dyes and pigments .
Mechanism of Action
The mechanism of action of 3-Methyl-2-(2-piperidinovinyl)benzothiazolium chloride involves its interaction with specific molecular targets and pathways . The compound may bind to enzymes or receptors , modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
- 2-Methylbenzothiazole
- 2-Piperidinovinyl chloride
- Benzothiazole derivatives
Uniqueness: 3-Methyl-2-(2-piperidinovinyl)benzothiazolium chloride is unique due to its specific structural features and chemical properties . Compared to similar compounds, it may exhibit different reactivity and biological activity , making it valuable for various research applications .
Properties
CAS No. |
63512-55-0 |
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Molecular Formula |
C15H19ClN2S |
Molecular Weight |
294.8 g/mol |
IUPAC Name |
3-methyl-2-(2-piperidin-1-ylethenyl)-1,3-benzothiazol-3-ium;chloride |
InChI |
InChI=1S/C15H19N2S.ClH/c1-16-13-7-3-4-8-14(13)18-15(16)9-12-17-10-5-2-6-11-17;/h3-4,7-9,12H,2,5-6,10-11H2,1H3;1H/q+1;/p-1 |
InChI Key |
IISUOAKTJZTCTI-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=C(SC2=CC=CC=C21)C=CN3CCCCC3.[Cl-] |
Origin of Product |
United States |
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